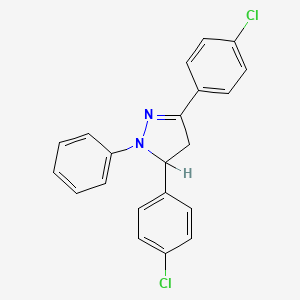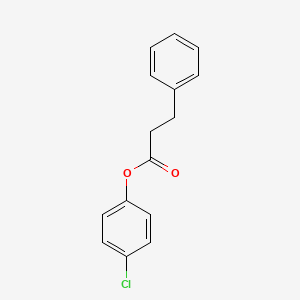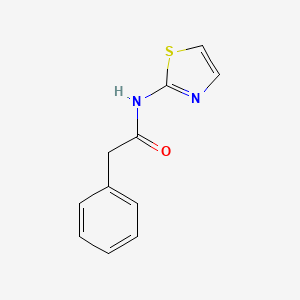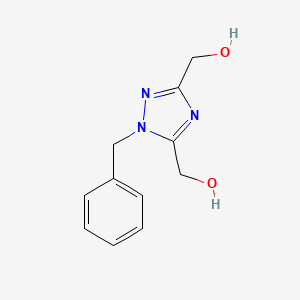
4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that belongs to the coumarin family. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood. However, it has been proposed to act through multiple pathways such as inhibition of NF-κB signaling, activation of caspases, and modulation of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species and increasing the activity of antioxidant enzymes. Additionally, it has been shown to modulate the levels of neurotransmitters such as dopamine and serotonin in the brain.
実験室実験の利点と制限
One of the advantages of using 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research on 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One of the areas that require further investigation is its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can lead to the development of more effective drugs.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been proposed to act through multiple pathways. It exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on this compound, which can lead to the development of more effective drugs.
合成法
The synthesis of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation of 7-hydroxy-4-methylcoumarin with 1-pyrrolidinemethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting intermediate is then treated with butyl lithium and chloroacetyl chloride to obtain the final product.
科学的研究の応用
The potential therapeutic applications of 4-butyl-6-chloro-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one have been extensively studied in various diseases. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also possesses anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4-butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-2-3-6-12-9-16(21)23-18-13(12)10-15(19)17(22)14(18)11-20-7-4-5-8-20/h9-10,22H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVATZHAEXPQYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B5917963.png)

![4-(3-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5917979.png)


![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)



